Methyl 3,5-dichloro-4-hydroxybenzoate
CAS No.: 3337-59-5
Cat. No.: VC21295031
Molecular Formula: C8H6Cl2O3
Molecular Weight: 221.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3337-59-5 |
---|---|
Molecular Formula | C8H6Cl2O3 |
Molecular Weight | 221.03 g/mol |
IUPAC Name | methyl 3,5-dichloro-4-hydroxybenzoate |
Standard InChI | InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 |
Standard InChI Key | UKMOOQFHBGTLAO-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Introduction
Chemical Properties and Structure
Chemical Reactivity
The reactivity of methyl 3,5-dichloro-4-hydroxybenzoate is influenced by its functional groups. The hydroxyl group at position 4 contributes to its acidity with a predicted pKa of 5.43±0.23 . This suggests moderate acidity that can influence its participation in various chemical reactions. The presence of chlorine atoms at positions 3 and 5 affects the electron distribution across the aromatic ring, potentially altering the reactivity of both the hydroxyl group and the ester functionality. The methyl ester group is susceptible to hydrolysis under appropriate conditions, which could yield the corresponding carboxylic acid.
Physical Properties
Basic Physical Characteristics
Methyl 3,5-dichloro-4-hydroxybenzoate presents as a solid at room temperature with specific physical properties that are important for its handling, storage, and potential applications.
The following table summarizes the key physical properties of methyl 3,5-dichloro-4-hydroxybenzoate:
Manufacturer | Price (USD/kg) | Minimum Order | Purity | Supply Capacity |
---|---|---|---|---|
Hebei Chuanghai Biotechnology Co., Ltd | $10.00 | 1 kg | 99% | 10 mt |
Hebei Mujin Biotechnology Co., Ltd | $0.00 (contact for pricing) | 1 kg | 99% | 50000 kg/month |
Shaanxi Dideu Medichem Co. Ltd | $1.00 | 1 kg | 99% | 20 T |
The significant price variations among suppliers suggest differences in production scale, manufacturing processes, or market positioning strategies. The high purity level (99%) across all suppliers indicates that the compound is produced to meet research and industrial standards.
Synthesis and Related Compounds
Synthetic Routes
While the search results don't specifically detail the synthesis methods for methyl 3,5-dichloro-4-hydroxybenzoate, the compound's structure suggests it could be synthesized through standard esterification reactions of the corresponding carboxylic acid or through direct chlorination of methyl 4-hydroxybenzoate followed by selective positioning of the chlorine atoms. The exact synthetic pathways would depend on reaction conditions, catalysts, and starting materials available to manufacturers.
Related Compounds and Derivatives
Research indicates that methyl 3,5-dichloro-4-hydroxybenzoate is related to other halogenated aromatic compounds that have been studied for various properties. One such compound is 3,5-dichloro-p-anisyl alcohol, which has been investigated for its environmental fate under anaerobic conditions . The structural similarities suggest that methyl 3,5-dichloro-4-hydroxybenzoate might undergo comparable environmental transformations.
Additionally, the compound shares structural features with methyl 4,5-dichloro-2-hydroxybenzoate (CAS: 63483-07-8), which is a positional isomer with the chlorine atoms and hydroxyl group arranged differently on the benzene ring. This structural similarity suggests potential overlaps in chemical properties and applications, although the positional differences would certainly affect reactivity patterns and physical characteristics.
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